2-(Hexylamino)-4-((3-hydroxyphenyl)amino)-4-oxobutanoic acid
Description
Properties
IUPAC Name |
2-(hexylamino)-4-(3-hydroxyanilino)-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O4/c1-2-3-4-5-9-17-14(16(21)22)11-15(20)18-12-7-6-8-13(19)10-12/h6-8,10,14,17,19H,2-5,9,11H2,1H3,(H,18,20)(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEZONSAEZRXEPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCNC(CC(=O)NC1=CC(=CC=C1)O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hexylamino)-4-((3-hydroxyphenyl)amino)-4-oxobutanoic acid typically involves multi-step organic reactions. One common method starts with the preparation of 3-hydroxyaniline, which is then reacted with hexylamine under controlled conditions to form the intermediate product. This intermediate is further reacted with a suitable carboxylic acid derivative to yield the final compound. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as purification through crystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-(Hexylamino)-4-((3-hydroxyphenyl)amino)-4-oxobutanoic acid can undergo various chemical reactions including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Synthesis Methodologies
The synthesis of 2-(Hexylamino)-4-((3-hydroxyphenyl)amino)-4-oxobutanoic acid can be approached through several strategies:
- Amino Acid Derivatives : The compound is classified as an amino acid derivative. Typical synthetic routes involve the reaction of hexylamine with 3-hydroxyaniline under controlled conditions using solvents like dichloromethane or ethanol and catalysts such as triethylamine.
- Combinatorial Chemistry : The compound can be part of combinatorial libraries designed for drug discovery, allowing researchers to explore a wide range of derivatives with varied biological properties .
Biological Applications
The potential applications of this compound in biological research are noteworthy:
- Medicinal Chemistry : Due to its structural features, the compound may exhibit significant pharmacological properties. It has been suggested that it could be explored for its ability to interact with specific biological targets, potentially leading to new therapeutic agents.
- Antimicrobial Activity : Preliminary studies indicate that compounds with similar structures have shown antimicrobial properties. This suggests that this compound might also possess such activity, warranting further investigation .
Case Studies and Research Findings
Several studies have highlighted the importance of compounds similar to this compound in various applications:
- Antitumor Activity : Research has indicated that amino acid derivatives can inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest. Compounds structurally related to this compound have been shown to induce similar effects in vitro.
- Neuroprotective Effects : Some derivatives have demonstrated neuroprotective properties against oxidative stress, suggesting that this compound could be explored for potential treatment options in neurodegenerative diseases .
Mechanism of Action
The mechanism of action of 2-(Hexylamino)-4-((3-hydroxyphenyl)amino)-4-oxobutanoic acid involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites, altering the function of the target molecule. This interaction can trigger a cascade of biochemical events, leading to the observed effects. The specific pathways involved depend on the context of its application, whether in biological systems or material science.
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below compares key structural features, molecular weights, and biological activities of 2-(Hexylamino)-4-((3-hydroxyphenyl)amino)-4-oxobutanoic acid with related compounds:
Key Observations:
Lipophilicity and Chain Length: The hexylamino group in the target compound increases hydrophobicity compared to shorter alkyl chains (e.g., allylamino in ) or unsubstituted analogs (e.g., 4-Anilino-4-oxobutanoic acid ). This may improve blood-brain barrier penetration or tissue retention.
Electron-Donating vs. Withdrawing Groups: The 3-hydroxyphenyl group in the target compound is electron-donating, contrasting with electron-withdrawing substituents like fluorine in 4-[(2-Fluorophenyl)amino]-4-oxobutanoic acid .
Stereochemistry : The (2S)-configured analog in demonstrates the importance of stereochemistry in biological activity, though the target compound’s stereochemical details remain unspecified.
Metal Coordination: Compounds like 4-[(2-Fluorophenyl)amino]-4-oxobutanoic acid are explicitly synthesized for metal complexation, suggesting the target compound may share this capability due to its hydroxyl and amino groups .
Biological Activity
2-(Hexylamino)-4-((3-hydroxyphenyl)amino)-4-oxobutanoic acid is a compound of significant interest in medicinal chemistry due to its unique structural features, including both hydroxy and amino groups on the phenyl ring. This structure suggests potential biological activities that warrant detailed investigation. The following sections will explore its synthesis, biological activities, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 308.37 g/mol. The compound features a hexylamine group and a hydroxyphenyl moiety, which are critical for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₂₄N₂O₄ |
| Molecular Weight | 308.37 g/mol |
| CAS Number | 1029938-46-2 |
| IUPAC Name | 2-(hexylamino)-4-(3-hydroxyanilino)-4-oxobutanoic acid |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, starting with the preparation of 3-hydroxyaniline, which is reacted with hexylamine under controlled conditions. Common solvents include ethanol or methanol, and catalysts may be employed to facilitate the reactions. The final product is purified through methods such as crystallization or chromatography to ensure high purity for biological testing.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that modifications in the phenolic structure can enhance cytotoxicity against various cancer cell lines. The compound's ability to induce apoptosis in cancer cells has been demonstrated in vitro, suggesting a potential mechanism involving mitochondrial pathways.
The proposed mechanism of action for this compound includes:
- Induction of Reactive Oxygen Species (ROS) : Similar compounds have been shown to increase intracellular ROS levels, leading to oxidative stress and subsequent cell death.
- Inhibition of Key Enzymes : The hydroxy group may interact with enzymes involved in cancer cell proliferation and survival.
- Apoptotic Pathways : Activation of apoptotic markers such as cleaved-caspase-3 has been observed, indicating that the compound may trigger programmed cell death in malignant cells.
Case Studies
A recent study explored the effects of related compounds on gastric cancer cell lines (AGS). Treatment with these compounds resulted in:
- Apoptotic Rates : Induction of apoptosis was noted at rates between 40% and 60% when treated with concentrations around 5 µM.
- Cell Viability : Significant reductions in viable cell counts were observed, correlating with increased concentrations of the compound.
Table: Summary of Biological Activities
| Activity Type | Observed Effect | Concentration Range (µM) |
|---|---|---|
| Anticancer Activity | Induction of apoptosis | 5 - 20 |
| ROS Induction | Increased oxidative stress | Varies |
| Enzyme Inhibition | Inhibition of proliferative pathways | Specific to target enzyme |
Future Directions
Further research is needed to fully elucidate the biological mechanisms underlying the activity of this compound. Potential areas for investigation include:
- In vivo Studies : To assess efficacy and safety profiles in animal models.
- Structural Modifications : To enhance potency and selectivity against cancer cells.
- Mechanistic Studies : To clarify interactions at the molecular level with specific proteins involved in cancer progression.
Q & A
Basic: What synthetic methodologies are recommended for preparing 2-(Hexylamino)-4-((3-hydroxyphenyl)amino)-4-oxobutanoic acid?
Answer:
The compound can be synthesized via a multi-step approach:
- Step 1 : Friedel-Crafts acylation of maleic anhydride with a substituted aromatic ring to form the 4-oxobutanoic acid backbone .
- Step 2 : Nucleophilic substitution of the fluorine atom (if present) with hexylamine under basic conditions, as demonstrated in analogous fluorophenyl derivatives .
- Step 3 : Michael addition of 3-hydroxyaniline to the α,β-unsaturated ketone intermediate, followed by acid-catalyzed cyclization or stabilization .
- Key Optimization : Use anhydrous conditions and catalysts like DCC (dicyclohexylcarbodiimide) to enhance coupling efficiency between the hexylamine and carbonyl groups .
Basic: Which spectroscopic and chromatographic techniques are optimal for structural characterization?
Answer:
- NMR : - and -NMR to confirm the hexylamino chain (δ 1.2–1.6 ppm for aliphatic protons) and the 3-hydroxyphenyl group (δ 6.5–7.2 ppm for aromatic protons) .
- FT-IR : Peaks at ~1700 cm (C=O stretching), ~3300 cm (N-H/O-H stretching) .
- HPLC-MS : Reverse-phase C18 columns with a water-acetonitrile gradient (0.1% formic acid) to assess purity and molecular ion peaks .
- X-ray Crystallography : For absolute stereochemistry determination, as applied to structurally similar 4-oxobutanoic acid derivatives .
Basic: What preliminary biological assays are suitable for evaluating this compound’s activity?
Answer:
- Antimicrobial Screening : Disk diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC (Minimum Inhibitory Concentration) determination .
- Cytotoxicity : MTT assays on human cell lines (e.g., HEK293) to assess baseline toxicity .
- Enzyme Inhibition : Kinase or protease inhibition assays using fluorogenic substrates, targeting pathways relevant to inflammation or cancer .
Advanced: How can researchers optimize reaction yields for the Michael addition step?
Answer:
- Solvent Selection : Polar aprotic solvents (e.g., DMF or DMSO) improve nucleophilicity of 3-hydroxyaniline .
- Catalysis : Use Lewis acids (e.g., ZnCl) to activate the α,β-unsaturated ketone for regioselective addition .
- Temperature Control : Maintain 0–5°C to minimize side reactions (e.g., over-oxidation) .
- Real-Time Monitoring : Employ in-situ FT-IR or HPLC to track intermediate formation and adjust stoichiometry dynamically .
Advanced: How should contradictory results in biological activity across studies be resolved?
Answer:
- Assay Standardization : Validate protocols using positive controls (e.g., doxorubicin for cytotoxicity) and replicate experiments across independent labs .
- Solubility Adjustments : Use co-solvents (e.g., DMSO:PBS mixtures) to ensure compound dissolution at tested concentrations .
- Metabolite Profiling : LC-MS/MS to identify degradation products that may interfere with activity measurements .
- Computational Validation : Molecular docking to confirm target binding affinity discrepancies (e.g., using AutoDock Vina) .
Advanced: What computational strategies predict the compound’s interaction with biological targets?
Answer:
- Molecular Dynamics (MD) Simulations : Simulate binding stability with proteins like COX-2 or EGFR over 100 ns trajectories using GROMACS .
- QSAR Modeling : Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and H-bond donors .
- Density Functional Theory (DFT) : Calculate charge distribution and frontier molecular orbitals to identify reactive sites for derivatization .
Advanced: How does pH affect the stability of this compound?
Answer:
- Accelerated Stability Testing : Incubate the compound in buffers (pH 2–9) at 40°C for 48 hours, followed by HPLC analysis .
- Degradation Pathways : Acidic conditions may hydrolyze the amide bond, while alkaline conditions could oxidize the phenolic -OH group .
- Stabilization Strategies : Lyophilization with cryoprotectants (e.g., trehalose) or storage in inert atmospheres (N) .
Advanced: What strategies validate the compound’s role as a pharmaceutical intermediate?
Answer:
- Metabolic Profiling : Incubate with liver microsomes (human/rat) to identify CYP450-mediated metabolites .
- Salt Formation : Screen for hydrochloride or sodium salts to improve bioavailability .
- Patent Landscape Analysis : Compare structural novelty against existing derivatives (e.g., 4-oxo-4-arylbutanoic acids in FDA-approved drugs) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
